molecular formula C5H10O3S B2983594 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione CAS No. 873-81-4

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione

Cat. No.: B2983594
CAS No.: 873-81-4
M. Wt: 150.19
InChI Key: CDSSBBSQQZEXQD-UHFFFAOYSA-N
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Description

3-Hydroxy-3-methyl-1λ⁶-thiolane-1,1-dione (CAS: 99797-72-5) is a sulfur-containing heterocyclic compound characterized by a five-membered thiolane ring with a 1,1-dione (sulfone) group and a hydroxyl (-OH) and methyl (-CH₃) substituent at the 3-position. It is commercially available through multiple suppliers, indicating its relevance in synthetic chemistry and pharmaceutical intermediates . Synonyms include 3-methyl-1,1-dioxothiolan-3-ol and AKOS012464452. Its molecular formula is C₅H₈O₃S, with a molar mass of 148.18 g/mol.

Properties

IUPAC Name

3-methyl-1,1-dioxothiolan-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O3S/c1-5(6)2-3-9(7,8)4-5/h6H,2-4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDSSBBSQQZEXQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCS(=O)(=O)C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione typically involves the oxidation of 3-methylthiolane. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled temperatures to ensure the formation of the desired sulfone group .

Industrial Production Methods

In industrial settings, the production of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione may involve continuous flow reactors to maintain consistent reaction conditions and yield. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, peracids.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Scientific Research Applications

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione involves its interaction with molecular targets such as enzymes and receptors. The sulfone group can participate in various biochemical reactions, potentially inhibiting or activating specific pathways. The hydroxyl and methyl groups may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Compound Name CAS Number Substituents (Position) Molecular Formula Key Features
3-Hydroxy-3-methyl-1λ⁶-thiolane-1,1-dione 99797-72-5 -OH, -CH₃ (C3) C₅H₈O₃S Hydroxyl and methyl groups enhance polarity; potential for hydrogen bonding .
3-Amino-4-(pyrrolidin-1-yl)-1λ⁶-thiolane-1,1-dione 110580-44-4 -NH₂, pyrrolidinyl (C3, C4) C₄H₆ClN₃S Amino and pyrrolidinyl groups increase basicity; used in drug intermediates .
3-Aminotetrahydro-1H-1λ⁶-thiophene-1,1-dione hydrochloride 51642-03-6 -NH₂ (C3), hydrochloride salt C₄H₈ClNO₂S Charged amino group improves water solubility; applied in peptide synthesis .
3-Hydrazinyl-4-hydroxy-1λ⁶-thiolane-1,1-dione 874-47-5 -NHNH₂, -OH (C3, C4) C₄H₁₀N₂O₃S Hydrazinyl group enables nucleophilic reactivity; used in hydrazine-based probes .
3-(Aminomethyl)-3-methyl-1λ⁶-thietane-1,1-dione hydrochloride 2219373-86-9 -CH₂NH₂, -CH₃ (C3) C₅H₁₀ClNO₂S Four-membered thietane ring introduces ring strain; aminomethyl enhances bioactivity .
3-(Allyloxy)-1λ⁶-thiolane-1,1-dione 35309-86-5 -OCH₂CH=CH₂ (C3) C₇H₁₀O₃S Allyloxy group enables click chemistry; utilized in polymer crosslinking .

Physicochemical Properties

  • Polarity and Solubility: The hydroxyl group in 3-hydroxy-3-methyl-1λ⁶-thiolane-1,1-dione increases polarity compared to non-hydroxylated analogs like 3-(allyloxy)-1λ⁶-thiolane-1,1-dione. This enhances solubility in polar solvents (e.g., water, methanol) . Hydrochloride salts (e.g., 51642-03-6) exhibit superior aqueous solubility due to ionic character .
  • Thermal Stability :

    • Melting points vary significantly. For example, 3-(allyloxy)-1λ⁶-thiolane-1,1-dione derivatives have mp ~48–50°C , while hydrochlorides (e.g., 51642-03-6) are typically solids at room temperature .

Pharmacological and Industrial Relevance

  • Drug Intermediates: 3-Amino-substituted analogs (e.g., 51642-03-6) are precursors to antipsychotic agents due to their ability to cross the blood-brain barrier . The methyl group in 99797-72-5 may improve metabolic stability in prodrug designs .
  • Material Science :

    • Allyloxy-substituted derivatives (35309-86-5) serve as crosslinkers in silicone-based polymers .

Biological Activity

3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione, a sulfur-containing organic compound, has garnered attention for its potential biological activities. The compound's unique structure, featuring a thiolane ring and amino groups, suggests various interactions with biological systems that may lead to therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is characterized by a thiolane ring, which contributes to its chemical reactivity and biological interactions. The presence of hydroxyl and methyl groups enhances its solubility and potential bioactivity.

Biological Activities

Research indicates that compounds similar to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione exhibit a range of biological activities:

  • Antimicrobial Activity : Studies have shown that derivatives of the thiolane structure possess significant antimicrobial properties. For instance, 3-Ethylthiolane-1,1-dione has demonstrated efficacy against various bacterial strains.
  • Anticancer Potential : Compounds with similar structures have been evaluated for anticancer activity. For example, certain 3-Amino-thiadiazine derivatives have exhibited cytotoxic effects in cancer cell lines, suggesting a potential role for 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione in cancer therapy.

The biological activity of 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione is believed to be mediated through several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to induce oxidative stress in cells by increasing ROS levels, leading to apoptosis in cancer cells.
  • Enzyme Inhibition : The compound may interact with various enzymes involved in metabolic pathways, potentially inhibiting their activity and altering cellular functions.

Case Studies

Several studies have investigated the biological effects of compounds related to 3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dione:

Study 1: Anticancer Activity

A study evaluated the effect of a thiolane derivative on human colon cancer cell lines (HCT116). Treatment with varying concentrations (0.1 to 100 µg/mL) resulted in significant reductions in cell viability due to induced apoptosis via ROS generation.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of thiolane derivatives against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited potent antibacterial activity with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.

Comparative Analysis Table

Compound NameStructural FeaturesBiological Activity
3-Hydroxy-3-methyl-1lambda6-thiolane-1,1-dioneThiolane ring with hydroxyl groupAntimicrobial, anticancer
3-Ethylthiolane-1,1-dioneSimilar thiolane structureAntimicrobial properties
3-Amino-thiadiazine derivativesContains sulfur and amino groupsAnticancer activity
Bis(aminoalkyl)thiolanesMultiple amino groupsEnzyme inhibition

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